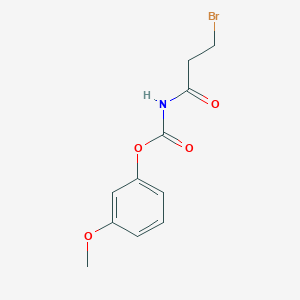
3-methoxyphenyl (3-bromopropanoyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxyphenyl (3-bromopropanoyl)carbamate, also known as MBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MBPC is a carbamate derivative that is synthesized by reacting 3-methoxyphenol with 3-bromopropanoyl chloride in the presence of a base. The resulting compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
作用機序
The exact mechanism of action of 3-methoxyphenyl (3-bromopropanoyl)carbamate is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and chemokines, as well as the modulation of the immune response. This compound has been shown to inhibit the production of interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which are all key mediators of the inflammatory response. Additionally, this compound has been shown to modulate the activity of immune cells, such as macrophages and T cells, which play a critical role in the immune response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to exhibit a range of other biological activities. Studies have shown that this compound exhibits anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, this compound has been shown to exhibit antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of 3-methoxyphenyl (3-bromopropanoyl)carbamate is its relatively simple synthesis method, which makes it easy to obtain in large quantities for use in laboratory experiments. Additionally, this compound exhibits a range of biological activities, making it a versatile compound for use in a variety of experimental settings. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.
将来の方向性
There are several potential future directions for research on 3-methoxyphenyl (3-bromopropanoyl)carbamate. One area of interest is in the development of this compound-based drugs for the treatment of inflammatory and neuropathic pain. Additionally, there is potential for the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Furthermore, there is potential for the development of new synthetic methods for the production of this compound and related compounds. Overall, this compound is a promising compound with a range of potential applications in the field of medicinal chemistry.
合成法
The synthesis of 3-methoxyphenyl (3-bromopropanoyl)carbamate involves the reaction of 3-methoxyphenol with 3-bromopropanoyl chloride in the presence of a base. The reaction proceeds through an esterification reaction, followed by the addition of a carbamate group to the resulting ester. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, and can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and reactant concentrations.
科学的研究の応用
3-methoxyphenyl (3-bromopropanoyl)carbamate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is in the development of anti-inflammatory and analgesic drugs. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to be effective in reducing pain in animal models of inflammation and neuropathic pain.
特性
IUPAC Name |
(3-methoxyphenyl) N-(3-bromopropanoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-16-8-3-2-4-9(7-8)17-11(15)13-10(14)5-6-12/h2-4,7H,5-6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYMCTAKAUKNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)NC(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-5-(4-chlorophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4938543.png)
![N-butyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4938546.png)
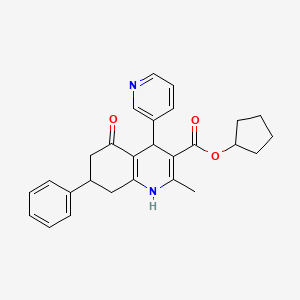
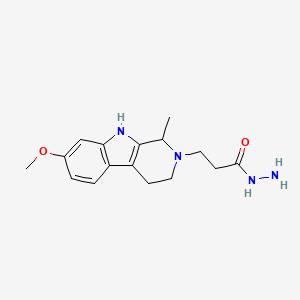
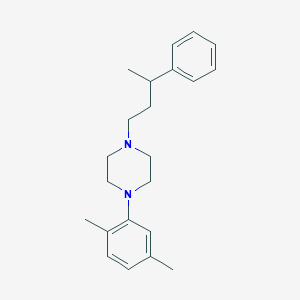
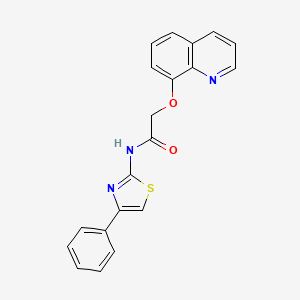
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B4938576.png)

![1-[3-(4-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4938592.png)
![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4938600.png)
![2-cyano-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-propenethioamide](/img/structure/B4938612.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isopropyl-5-methoxy-N-methylbenzamide](/img/structure/B4938617.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-(2-thienyl)acetamide](/img/structure/B4938635.png)

